molecular formula C8H8N2O4 B8607581 3-Aminomethyl-5-nitrobenzoic acid

3-Aminomethyl-5-nitrobenzoic acid

Cat. No.: B8607581
M. Wt: 196.16 g/mol
InChI Key: AWHVIYCCCDAWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an aminomethyl group (-CH2NH2) at the 3-position and a nitro (-NO2) group at the 5-position. The aminomethyl group enhances hydrogen-bonding capacity and basicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability. Below, we compare this compound with structurally related derivatives to highlight key differences in functional groups, properties, and applications.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3-(aminomethyl)-5-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,4,9H2,(H,11,12)

InChI Key

AWHVIYCCCDAWHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])CN

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Electronic and Steric Effects

  • Aminomethyl vs.
  • Nitro Group Position : The para-nitro group (relative to the carboxylic acid) in all analogs creates strong electron-withdrawing effects, stabilizing the carboxylate anion and increasing acidity (pKa ~1–2) .

Crystallographic Insights

  • 2-Amino-5-nitrobenzoic Acid: X-ray studies reveal a planar structure with intermolecular hydrogen bonds between -NH2 and -COOH groups, contributing to high thermal stability .

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